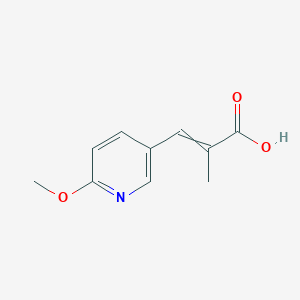

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid

CAS No.: 646518-44-7

Cat. No.: VC20274300

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646518-44-7 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylprop-2-enoic acid |

| Standard InChI | InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | PWOJWAGLKDKNGE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CN=C(C=C1)OC)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylprop-2-enoic acid group at the 3-position. The prop-2-enoic acid moiety introduces a double bond between carbons 2 and 3, resulting in E (trans) and Z (cis) stereoisomers. The methoxy group enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitutions .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 56674-63-6 |

| Functional Groups | Methoxy, Carboxylic Acid, Alkene |

Synthesis Methodologies

Primary Synthetic Routes

The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid commonly begins with functionalization of 6-methoxypyridin-3-amine. Acylation using propiolic acid derivatives under basic conditions introduces the enoic acid chain. For example:

-

Amination and Acylation: Reacting 6-methoxypyridin-3-amine with methylpropioloyl chloride in the presence of triethylamine yields the intermediate amide.

-

Hydrolysis: Acidic hydrolysis converts the amide to the carboxylic acid, forming the target compound.

Alternative Approaches

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group () deprotonates in basic media, forming a carboxylate anion. The pyridine nitrogen () may protonate under acidic conditions .

Characteristic Reactions

-

Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters:

-

Diels-Alder Cycloaddition: The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

-

Reduction: Catalytic hydrogenation () saturates the double bond, yielding 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 8.35 (d, J = 2.4 Hz, 1H, pyridine H-2)

-

δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4)

-

δ 6.72 (d, J = 8.8 Hz, 1H, pyridine H-5)

-

δ 5.92 (s, 1H, CH=)

-

δ 3.91 (s, 3H, OCH)

-

δ 2.11 (s, 3H, CH)

-

Infrared (IR) Spectroscopy

-

Strong absorption at 1705 cm (C=O stretch)

-

Bands at 1630 cm (C=C) and 1250 cm (C-O of methoxy)

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume